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Compound of Interest

Compound Name:
1,4-Benzenediamine, 2,3,5,6-

tetrafluoro-

Cat. No.: B073240 Get Quote

In-Depth Technical Guide to Tetrafluoro-p-
phenylenediamine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

properties of tetrafluoro-p-phenylenediamine. The information is curated for researchers,

scientists, and professionals in drug development, with a focus on delivering precise data and

established experimental protocols.

Core Physical and Chemical Properties
2,3,5,6-Tetrafluoro-1,4-phenylenediamine is a fluorinated aromatic diamine with the chemical

formula C₆H₄F₄N₂. The incorporation of fluorine atoms onto the phenylenediamine backbone

imparts unique properties, making it a valuable building block in materials science and

medicinal chemistry.[1]

Table 1: Physical and Chemical Properties of 2,3,5,6-Tetrafluoro-1,4-phenylenediamine
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Property Value Source(s)

CAS Number 1198-64-7 [2][3]

Molecular Formula C₆H₄F₄N₂ [3][4]

Molecular Weight 180.11 g/mol [3][4]

Appearance
White to gray to brown

powder/crystal
[2]

Melting Point 143.0 to 147.0 °C [2]

Boiling Point (Predicted) 213.1 ± 35.0 °C

Density (Predicted) 1.624 ± 0.06 g/cm³

Solubility Soluble in methanol

Storage

Store under inert gas,

protected from light, in a cool

and dark place (<15°C)

[3]

Spectroscopic Data (Predicted)
Due to the lack of publicly available experimental spectra for 2,3,5,6-tetrafluoro-1,4-

phenylenediamine, the following information is based on the analysis of analogous compounds

and general principles of spectroscopy.

¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the amino (-NH₂)

protons. The chemical shift of these protons in aromatic amines can be influenced by the

solvent and concentration.[5]

¹³C NMR: The carbon NMR spectrum will be influenced by the strong coupling between carbon

and fluorine atoms. Due to the symmetry of the molecule, two signals are expected for the

aromatic carbons. One signal will correspond to the carbons bonded to the amino groups, and

the other to the carbons bonded to the fluorine atoms. The carbon atoms attached to fluorine

will exhibit large C-F coupling constants.
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¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, as all four

fluorine atoms are chemically equivalent due to the molecule's symmetry.

IR Spectroscopy: The infrared spectrum of an aromatic primary amine typically displays two N-

H stretching bands in the region of 3300-3500 cm⁻¹. Other characteristic absorptions include

C-N stretching and N-H bending vibrations.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the

molecular weight of the compound. Fragmentation patterns will likely involve the loss of amino

groups and fluorine atoms.

Experimental Protocols
While a specific, detailed synthesis protocol for 2,3,5,6-tetrafluoro-1,4-phenylenediamine is not

readily available in the searched literature, a plausible synthetic route can be proposed based

on established reactions of fluorinated aromatic compounds.

Proposed Synthesis from 1,2,4,5-Tetrafluorobenzene:

A potential synthetic pathway involves the nitration of 1,2,4,5-tetrafluorobenzene followed by

reduction of the resulting dinitro compound.

Step 1: Dinitration of 1,2,4,5-Tetrafluorobenzene. This step would involve reacting 1,2,4,5-

tetrafluorobenzene with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to

introduce two nitro groups onto the aromatic ring, yielding 1,4-dinitro-2,3,5,6-

tetrafluorobenzene.

Step 2: Reduction of 1,4-Dinitro-2,3,5,6-tetrafluorobenzene. The dinitro compound can then

be reduced to the corresponding diamine. A common method for this transformation is

catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or Raney nickel

under a hydrogen atmosphere.

Experimental Workflow for Proposed Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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